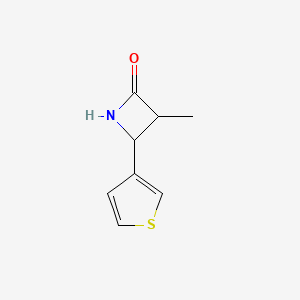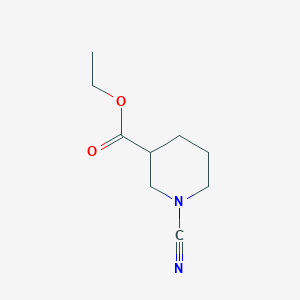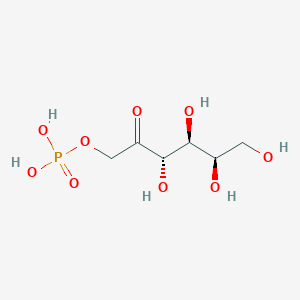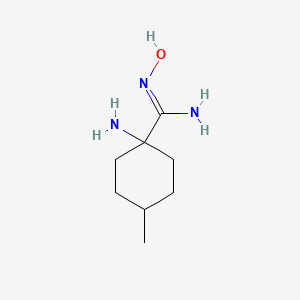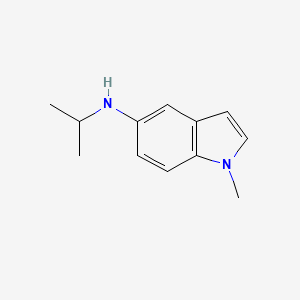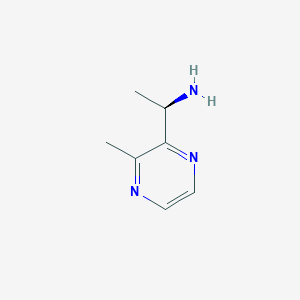![molecular formula C11H19N3 B13314177 [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine](/img/structure/B13314177.png)
[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring attached to a cyclohexyl group via a methanamine linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine typically involves the reaction of a cyclohexyl derivative with a pyrazole derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Methanamine Linkage Formation: The formation of the methanamine linkage between the cyclohexyl and pyrazole groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur, particularly at the methanamine linkage.
Substitution: Substitution reactions can take place at various positions on the pyrazole ring and the cyclohexyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between pyrazole-containing molecules and biological targets.
Medicine: While not widely used in medicine, this compound could potentially be explored for its pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine is not well-documented. based on its structure, it is likely to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The pyrazole ring may play a key role in these interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
[1-(1H-Pyrazol-5-yl)cyclohexyl]methanamine: Lacks the methyl group on the pyrazole ring.
[1-(1-Methyl-1H-pyrazol-3-yl)cyclohexyl]methanamine: The position of the pyrazole ring attachment differs.
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopentyl]methanamine: The cyclohexyl group is replaced with a cyclopentyl group.
Uniqueness: The presence of the methyl group on the pyrazole ring and the specific attachment to the cyclohexyl group via a methanamine linkage make [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine unique. These structural features may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
[1-(2-methylpyrazol-3-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-14-10(5-8-13-14)11(9-12)6-3-2-4-7-11/h5,8H,2-4,6-7,9,12H2,1H3 |
InChI Key |
NIHKOVBBPGSYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CCCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)
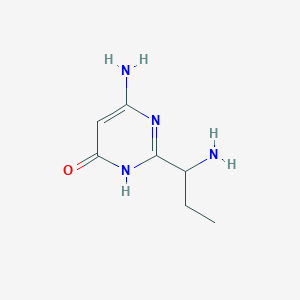
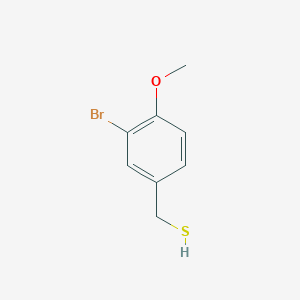
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)

![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
